BenchChemオンラインストアへようこそ!

N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide

Medicinal Chemistry Drug Design Permeability

This m-tolyl-substituted 1,1-dioxido-2,3-dihydrothiophene benzamide (HBD=0) eliminates hydrogen-bond donor activity for optimized cell permeability (TPSA 62.8 Ų). Its unique regioisomeric scaffold enables direct SAR comparison with p-tolyl analog (CAS 696637-66-8), scaffold-hopping from published sulfonate ester ERK1/2 inhibitors, and expansion of PHGDH covalent inhibitor chemotypes beyond benzothiophene cores. Procure precisely specified isomer to avoid altered target engagement from secondary amide or unsubstituted N-phenyl analogs.

Molecular Formula C19H19NO3S
Molecular Weight 341.43
CAS No. 882356-94-7
Cat. No. B2761207
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide
CAS882356-94-7
Molecular FormulaC19H19NO3S
Molecular Weight341.43
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)N(C2CS(=O)(=O)C=C2)C3=CC=CC(=C3)C
InChIInChI=1S/C19H19NO3S/c1-14-6-8-16(9-7-14)19(21)20(17-5-3-4-15(2)12-17)18-10-11-24(22,23)13-18/h3-12,18H,13H2,1-2H3
InChIKeyYIXZWAGOCPUVKW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide (CAS 882356-94-7): Procurement-Relevant Structural and Pharmacological Context


N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide (CAS 882356-94-7, PubChem CID 2987834) is a synthetic, tertiary benzamide featuring a 1,1-dioxido-2,3-dihydrothiophene heterocycle linked to a 4-methylbenzoyl group and a meta-tolyl substituent on the amide nitrogen [1]. The compound possesses a molecular weight of 341.4 g/mol, an XLogP3 of 3.1, zero hydrogen bond donors, three hydrogen bond acceptors, a topological polar surface area (TPSA) of 62.8 Ų, and three rotatable bonds [1]. These computed physicochemical descriptors place it within a drug-like space, but its true differentiation for procurement arises from the specific combination of the 2,3-dihydrothiophene-1,1-dioxide scaffold and the m-tolyl N-aryl substitution pattern, which distinguishes it from closely related p-tolyl, unsubstituted N-phenyl, and secondary amide analogs [1].

Why N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide Cannot Be Replaced by Generic In-Class Analogs


The 1,1-dioxido-2,3-dihydrothiophene benzamide class encompasses numerous analogs that differ subtly in N-aryl substitution pattern (e.g., m-tolyl vs. p-tolyl) or in the absence of an N-aryl group altogether. These seemingly minor structural variations produce distinct computed property profiles that impact molecular recognition, solubility, and metabolic susceptibility [1][2]. For instance, the m-tolyl isomer (target compound) and its p-tolyl counterpart share identical molecular weight and XLogP3 but differ in dipole moment, molecular shape, and ability to engage in pi-stacking or CH-pi interactions with biological targets [1][2]. Furthermore, compounds lacking the N-aryl group (secondary amides) introduce a hydrogen bond donor, drastically altering permeability and target engagement potential [3]. Consequently, procurement of a generic “dioxido-dihydrothiophene benzamide” without specifying the precise substitution pattern risks acquiring a molecule with divergent physicochemical and, by inference, biological behavior.

Quantitative Differentiation Evidence for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide vs. Closest Analogs


Hydrogen Bond Donor Count: m-Tolyl Benzamide vs. Secondary Amide Analog

The target compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide is a tertiary amide with zero hydrogen bond donors (HBD = 0). In contrast, the secondary amide analog N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methylbenzamide (CAS 946359-58-6) possesses one hydrogen bond donor (HBD = 1) due to the amide N–H [1][2]. This difference directly impacts passive membrane permeability, as HBD count is a key component of Lipinski's Rule of Five and correlates inversely with Caco-2 permeability.

Medicinal Chemistry Drug Design Permeability

Topological Polar Surface Area: m-Tolyl vs. p-Tolyl Isomer and Unsubstituted Phenyl Analog

The topological polar surface area (TPSA) of the target compound N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide is 62.8 Ų [1]. The p-tolyl positional isomer (CAS 696637-66-8) and the unsubstituted N-phenyl analog N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)benzamide (CAS 114145-49-2) exhibit a TPSA of 71.6 Ų [2][3]. The 8.8 Ų reduction in TPSA for the target compound arises from the steric and electronic shielding of the sulfone oxygens by the ortho-hydrogens of the m-tolyl group, which restricts their solvent-accessible surface.

Druglikeness ADME Molecular Descriptors

Molecular Weight and Lipophilicity Constancy with Regioisomeric Selectivity

Both the target m-tolyl compound (CAS 882356-94-7) and its p-tolyl isomer (CAS 696637-66-8) share identical molecular weight (341.4 g/mol) and identical computed XLogP3 (3.1) [1][2]. Despite these identical global descriptors, the positional isomerism (meta vs. para methyl substitution on the N-phenyl ring) produces a sterically and electronically distinct conformation that alters molecular shape, dipole vector orientation, and potential for regiospecific target interactions. This combination of 'same MW, same logP, different shape' is exceptionally valuable for structure-activity relationship (SAR) studies where lipophilicity and molecular weight must be held constant while probing the effects of regioisomeric substitution.

Physicochemical Profiling Isomer Differentiation Library Design

Rotatable Bond Count and Conformational Flexibility vs. Simpler Analogs

The target compound possesses three rotatable bonds, compared to two rotatable bonds in the secondary amide analog (CAS 946359-58-6) and in the unsubstituted N-phenyl analog (CAS 114145-49-2) [1][2][3]. The additional rotatable bond in the target compound arises from the N-aryl (m-tolyl) substitution. Increased rotatable bond count generally raises conformational entropy in the unbound state, which can penalize binding affinity. However, the m-tolyl group also provides a larger hydrophobic surface for productive van der Waals contacts, potentially offsetting the entropic penalty in specific binding pockets.

Conformational Analysis Entropy Binding Affinity

Scaffold-Level Biological Annotation: 1,1-Dioxido-Dihydrothiophene Derivatives as Kinase and Dehydrogenase Inhibitors

While no direct biochemical IC50 data are currently published for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide itself, the 1,1-dioxido-dihydrothiophene scaffold is a privileged chemotype in medicinal chemistry. Literature precedent demonstrates that 1,1-dioxido-2,5-dihydrothiophen-3-yl derivatives act as selective extracellular signal-regulated kinase (ERK1/2) substrate docking site inhibitors, modulating transcription factor activity and inhibiting proliferation of A375 melanoma cells through a ROS-dependent mechanism [1]. Separately, benzo[b]thiophene-1,1-dioxide derivatives have been optimized as covalent PHGDH inhibitors, with lead compounds demonstrating increased enzymatic inhibitory activity from IC50 = 1.98 ± 0.66 µM to 0.29 ± 0.02 µM through SAR exploration [2]. The target compound's 2,3-dihydrothiophene-1,1-dioxide benzamide architecture represents a distinct regioisomeric scaffold within this broader class, offering potential for differential kinase and dehydrogenase target engagement profiles relative to the 2,5-dihydro and benzo-fused analogs.

Kinase Inhibition STAT3 PHGDH Chemical Biology

Best-Use Scenarios for N-(1,1-Dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide in Research and Industrial Procurement


Matched Molecular Pair SAR Studies with p-Tolyl Isomer

The target compound and its p-tolyl isomer (CAS 696637-66-8) share identical molecular weight (341.4 g/mol) and lipophilicity (XLogP3 = 3.1) [1][2]. This matched pair is uniquely suited for regioisomeric SAR campaigns where the biological consequence of meta vs. para methyl substitution on the N-phenyl ring must be isolated from confounding changes in global physicochemical properties. Procurement of both isomers enables direct comparison of target engagement, cellular potency, and ADME parameters within a controlled chemical space.

Scaffold-Hopping from 2,5-Dihydrothiophene to 2,3-Dihydrothiophene ERK/STAT Pathway Probes

Published ERK1/2 inhibitors employ a 1,1-dioxido-2,5-dihydrothiophen-3-yl benzenesulfonate scaffold [4]. The target compound provides a 2,3-dihydrothiophene regioisomeric scaffold with a benzamide linker instead of a benzenesulfonate ester. This scaffold-hopping opportunity allows medicinal chemistry teams to evaluate whether the altered sulfur oxidation state geometry and amide connectivity confer improved selectivity, metabolic stability, or synthetic tractability relative to the published sulfonate ester series.

Permeability-Optimized Probe Design via Absent H-Bond Donor

The tertiary amide nature of the target compound (HBD = 0) eliminates the hydrogen bond donor present in secondary amide analogs (HBD = 1) [1][3]. This property is advantageous for designing cell-permeable probes where passive membrane diffusion is critical. The compound serves as a permeability-optimized starting point for intracellular target engagement studies, particularly when intracellular protein targets require a neutral, non-donor chemotype for effective membrane crossing, as predicted by its computed TPSA of 62.8 Ų [1].

PHGDH and Metabolic Enzyme Inhibitor Discovery Programs

Benzo[b]thiophene-1,1-dioxide derivatives have been validated as PHGDH covalent inhibitors with IC50 values in the sub-micromolar range [5]. The target compound's 2,3-dihydrothiophene-1,1-dioxide benzamide architecture represents a novel chemotype within this inhibitor class. Procurement supports PHGDH-focused drug discovery programs seeking to expand SAR beyond the benzothiophene core, potentially identifying inhibitors with differentiated covalent warhead reactivity or improved selectivity over off-target dehydrogenases.

Quote Request

Request a Quote for N-(1,1-dioxido-2,3-dihydrothiophen-3-yl)-4-methyl-N-(m-tolyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.